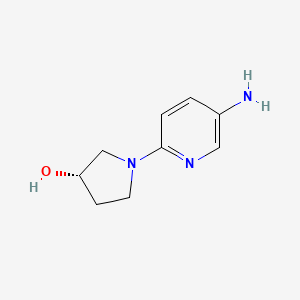![molecular formula C8H11F3N4O B2496433 (1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide CAS No. 1006334-31-1](/img/structure/B2496433.png)
(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves regiospecific reactions, with structure-activity relationship (SAR) studies highlighting the importance of the trifluoromethyl group and other substituents in achieving desired biological activities (Penning et al., 1997). Such compounds are typically synthesized through cyclocondensation reactions, demonstrating the versatility of pyrazole chemistry (Malavolta et al., 2014).
Molecular Structure Analysis
Crystal structure analyses of pyrazole derivatives reveal the impact of substituents on molecular conformation and highlight the role of hydrogen bonding and other non-covalent interactions in determining the solid-state arrangement of these molecules (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, reflecting their reactivity towards different functional groups and conditions. The presence of the trifluoromethyl group can significantly affect the electronic properties of the molecule, influencing its reactivity (Hu et al., 2022).
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity :
- A study by Almeida da Silva et al. (2008) focused on synthesizing 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles, showing significant antimicrobial activity against Mycobacterium tuberculosis, including INH-resistant strains. These compounds were found to be inhibitors of mycolic acid biosynthesis (Almeida da Silva et al., 2008).
- Aggarwal et al. (2011) synthesized 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-thiocarboxamides and related compounds, showing moderate antibacterial activity against Bacillus pumilus, a Gram-positive bacterium (Aggarwal et al., 2011).
Antioxidant, Anti-Inflammatory, and Anticancer Properties :
- Küçükgüzel et al. (2013) explored the synthesis of novel derivatives of celecoxib, a well-known anti-inflammatory drug, incorporating a pyrazole moiety. These derivatives exhibited significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Antidiabetic Potential :
- Kees et al. (1996) conducted a study on the synthesis and antidiabetic characterization of certain pyrazole derivatives. These compounds showed potent antihyperglycemic effects in diabetic mice, indicating their potential as antidiabetic agents (Kees et al., 1996).
Anti-Hyperalgesic and Anti-Edematogenic Effects :
- Lobo et al. (2015) synthesized a new series of pyrazole derivatives and tested them on a pathological pain model in mice. Some compounds exhibited significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
Corrosion Inhibition Properties :
- Ansari et al. (2016) investigated the corrosion protection of N80 steel in 15% HCl by pyrazolone derivatives, revealing that these compounds are effective corrosion inhibitors (Ansari et al., 2016).
Propriétés
IUPAC Name |
N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)15(13-5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGAQYRYYXYFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

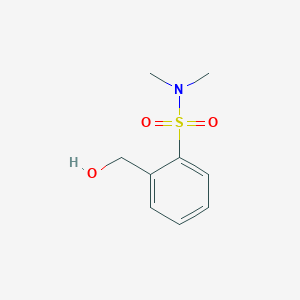
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)
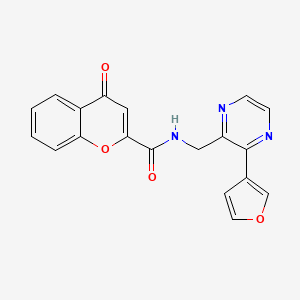
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
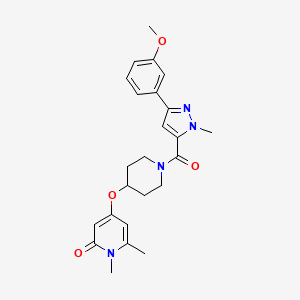
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)
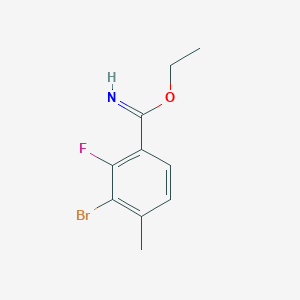
![Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2496371.png)
